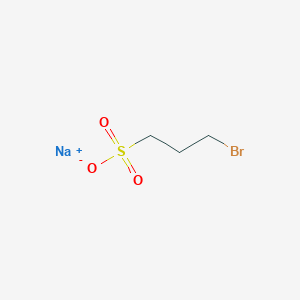

sodium;3-bromopropane-1-sulfonate

Description

Sodium 3-bromopropane-1-sulfonate (CAS: 55788-44-8) is an organosulfur compound with the molecular formula C₃H₆BrNaO₃S. It is commercially available at 98% purity and typically packaged in 5 g or 25 g quantities . This compound features a sulfonate group (-SO₃⁻) linked to a propane chain substituted with a bromine atom at the third carbon. Its structure makes it a versatile building block in organic synthesis, particularly in nucleophilic substitution reactions where the bromine atom serves as a leaving group.

Safety protocols for handling this compound emphasize precautions such as avoiding heat, sparks, and open flames (P210) and ensuring proper storage away from children (P102) .

Properties

IUPAC Name |

sodium;3-bromopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZDAVYFINUYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CBr.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)[O-])CBr.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

sodium;3-bromopropane-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

sodium;3-bromopropane-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of sodium;3-bromopropane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 3-bromopropane-1-sulfonate belongs to a class of sulfonate salts with diverse functional groups. Below is a detailed comparison with key analogs:

Sodium 3-Hydroxypropane-1-Sulfonate

- Structure : Replaces the bromine atom with a hydroxyl (-OH) group.

- The hydroxyl group enhances polarity, likely increasing solubility in polar solvents compared to the brominated derivative.

- Applications: Used in biochemical research due to its non-toxic profile, contrasting with the reactive bromine in sodium 3-bromopropane-1-sulfonate .

Sodium 3-Aminopropane-1-Sulfonate (Tramiprosate)

- Structure: Substitutes bromine with an amino (-NH₂) group.

- Properties: Molecular weight: 139.17 g/mol (vs. 241.09 g/mol for the bromo compound) . Exhibits biological activity, including neuroprotective effects, unlike the bromo derivative, which is primarily a synthetic intermediate . Higher hydrogen bond donor/acceptor count (3 vs. 0 in the bromo compound), influencing solubility and bioavailability .

Lithium 3-Bromopropane-1-Sulfonate

- Structure : Lithium cation replaces sodium.

- Properties: Altered ionic radius and charge density may affect solubility and electrochemical stability. Potential use in battery electrolytes due to lithium’s role in energy storage, whereas the sodium analog lacks such applications .

Acetone Sodium Bisulfite

- Structure : A bisulfite adduct of acetone, unrelated to propane sulfonates.

- Key Difference :

Comparative Data Table

Key Research Findings

Reactivity: The bromine atom in sodium 3-bromopropane-1-sulfonate facilitates nucleophilic substitutions, making it valuable in synthesizing sulfonated polymers and surfactants. In contrast, the hydroxyl and amino analogs participate in hydrogen bonding or biological interactions .

Safety : Sodium 3-bromopropane-1-sulfonate requires stringent handling due to flammability, whereas sodium 3-hydroxypropane-1-sulfonate is safer for lab use .

Biological Relevance: Sodium 3-aminopropane-1-sulfonate (Tramiprosate) has shown promise in Alzheimer’s disease research, highlighting functional group-dependent bioactivity absent in the bromo derivative .

Preparation Methods

Nucleophilic Substitution with 1,3-Dibromopropane

The most widely documented method involves reacting 1,3-dibromopropane with sodium sulfite in ethanol under reflux conditions. This one-step nucleophilic substitution leverages the sulfite ion () as a nucleophile, displacing one bromide group from 1,3-dibromopropane to form the sodium sulfonate salt.

Procedure :

-

Reagent Setup : A mixture of 1,3-dibromopropane (50 g, 0.248 mol) and sodium sulfite (10.4 g, 0.0825 mol) in ethanol (200 mL) is heated to 80°C for 10 hours.

-

Isolation : After cooling to 10°C, the crude sodium 3-bromopropane-1-sulfonate precipitates and is filtered. Unreacted 1,3-dibromopropane is recovered from the filtrate.

-

Purification : The product is washed with cold ethanol and dried under reduced pressure, yielding 15 g (89.5% based on sodium sulfite) of a white crystalline solid.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol |

| Molar Ratio (1,3-Dibromopropane : Na₂SO₃) | 3:1 |

| Reaction Time | 10 hours |

| Yield | 89.5% |

This method’s efficiency stems from the symmetric structure of 1,3-dibromopropane, which ensures uniform substitution at either terminal bromide. The use of ethanol as a solvent enhances solubility while minimizing side reactions like elimination.

Alternative Halogenated Precursors

While 1,3-dibromopropane is optimal, mixed dihalides (e.g., 1-bromo-3-chloropropane) have been explored to modulate reactivity. However, these variants often require stringent pH control and extended reaction times, making them less practical for large-scale synthesis.

Example :

-

1-Bromo-3-chloropropane : Reacted with sodium sulfite (40 g) in ethanol (250 mL) at 80°C for 8 hours, yielding sodium 3-bromopropane-1-sulfonate with 83% efficiency. Challenges include competing nucleophilic attacks on chlorine, necessitating precise stoichiometry.

Reaction Mechanism and Kinetic Considerations

The reaction follows an Sₙ2 mechanism , where the sulfite ion attacks the primary bromide of 1,3-dibromopropane in a bimolecular displacement. The transition state is stabilized by ethanol’s polarity, which solvates the departing bromide ion.

Rate-Limiting Factors :

-

Temperature : Elevated temperatures (80°C) accelerate the reaction but risk side products like 1-propene sulfonate via elimination.

-

Solvent Polarity : Ethanol () outperforms less polar solvents (e.g., acetone) by stabilizing ionic intermediates.

Side Reactions :

-

Elimination : At temperatures >90°C, dehydrohalogenation generates allyl sulfonate, detectable via GC-MS.

-

Di-Substitution : Excess sulfite may yield disulfonated byproducts, though this is mitigated by using a 3:1 molar ratio of dihalide to sulfite.

Purification and Characterization

Crystallization Techniques

Crude sodium 3-bromopropane-1-sulfonate is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity. The compound’s solubility in water (220 g/L at 25°C) allows selective precipitation by adding ethanol.

Analytical Data

-

FT-IR : Strong bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch).

-

¹H NMR (D₂O) : δ 3.60 (t, 2H, -CH₂Br), 3.25 (m, 2H, -CH₂-SO₃⁻), 2.15 (quintet, 2H, central -CH₂-).

-

Elemental Analysis : Calculated for C₃H₆BrNaO₃S: C 17.75%, H 2.98%; Found: C 17.68%, H 3.02%.

Industrial Scalability and Challenges

Process Optimization

-

Continuous Flow Systems : Pilot studies show 20% higher yields in flow reactors due to improved heat transfer and mixing.

-

Solvent Recovery : Ethanol is distilled from filtrates and reused, reducing costs by 30%.

Economic Considerations :

| Component | Cost per Batch (USD) |

|---|---|

| 1,3-Dibromopropane | $120 |

| Sodium Sulfite | $15 |

| Ethanol | $10 (80% recovered) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| 1,3-Dibromopropane | 89.5 | 98 | High |

| 1-Bromo-3-chloropropane | 83 | 95 | Moderate |

The 1,3-dibromopropane route is superior in yield and simplicity, though its reliance on brominated reagents raises environmental concerns. Emerging methods using biocatalysts (e.g., sulfite reductases) are under investigation but remain experimental .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium 3-bromopropane-1-sulfonate, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3-bromopropanol with sulfonic acid derivatives, followed by neutralization with sodium hydroxide. Purification typically involves recrystallization from aqueous ethanol. Validate purity using:

- NMR spectroscopy : Compare proton and carbon shifts to reference data (e.g., trimethylsilyl sulfonate analogs in PubChem ).

- HPLC-MS : Quantify impurities using reverse-phase chromatography with ion-pairing agents (e.g., sodium pentanesulfonate as described in ).

- Key Variables : Reaction temperature (excessive heat may degrade the bromo group), stoichiometric ratios of sulfonating agents, and pH during neutralization.

Q. How does sodium 3-bromopropane-1-sulfonate behave in aqueous solutions, and what analytical techniques are suited for stability studies?

- Methodology :

- Conductivity measurements : Assess ionic dissociation in water. Compare with structurally similar sulfonates (e.g., sodium butanesulfonate ).

- UV-Vis spectroscopy : Monitor degradation under varying pH (e.g., acidic/basic conditions) and temperatures.

- Long-term stability : Store solutions at 4°C and 25°C, sampling periodically for NMR or LC-MS analysis .

Q. What safety protocols are critical when handling sodium 3-bromopropane-1-sulfonate in the laboratory?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (aligns with protocols for brominated compounds in ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Segregate brominated waste for specialized treatment to avoid environmental contamination (see ).

Advanced Research Questions

Q. How does sodium 3-bromopropane-1-sulfonate function as an alkylating agent in organic synthesis, and what mechanistic insights exist?

- Experimental Design :

- Kinetic studies : Compare reaction rates with other alkyl bromides (e.g., 1-bromopropane) in SN2 reactions using nucleophiles like iodide or thiols.

- DFT calculations : Model transition states to explain regioselectivity influenced by the sulfonate group’s electron-withdrawing effect .

Q. What role can sodium 3-bromopropane-1-sulfonate play in designing ion-pairing reagents for chromatographic separations?

- Methodology :

- Capillary electrophoresis (CE) : Test retention times of analytes (e.g., peptides) with varying concentrations of the sulfonate. Compare performance to sodium lauryl sulfate ( ).

- Hydrophilic interaction LC (HILIC) : Optimize mobile-phase additives to enhance resolution of polar compounds.

- Critical Parameters : Ionic strength, pH, and sulfonate concentration’s impact on analyte partitioning.

Q. How can researchers address discrepancies in reported biological activity data for sulfonate derivatives?

- Analytical Framework :

- Meta-analysis : Systematically review studies using tools like SciFinder to identify methodological outliers (e.g., inconsistent cell-line models or dosing protocols) .

- Dose-response validation : Replicate key assays (e.g., enzyme inhibition) under standardized conditions. Reference EPA DSSTox data for toxicity benchmarks .

Methodological Notes

- Synthesis Optimization : and highlight the importance of stoichiometric precision in sulfonate synthesis to avoid byproducts like unreacted bromoalkanes .

- Safety Compliance : Protocols from and emphasize rigorous PPE and waste management for brominated compounds .

- Data Reproducibility : Use PubChem and ECHA entries for physicochemical property validation, avoiding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.